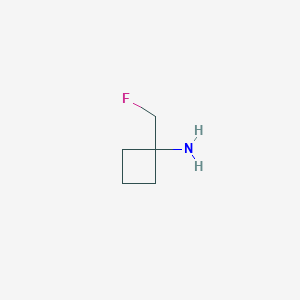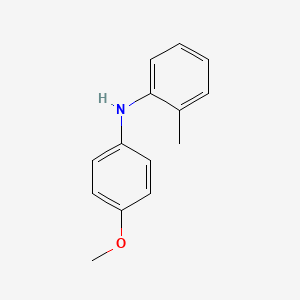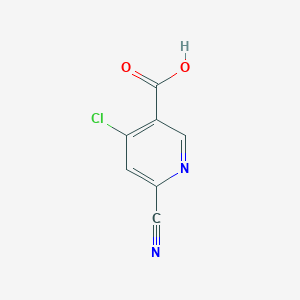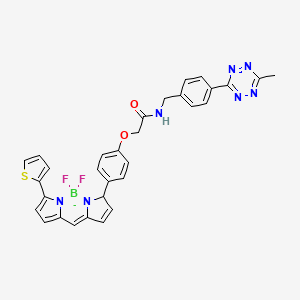
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline is a complex organic compound that features a quinazoline core substituted with methoxy groups and a benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.
Attachment to the Quinazoline Core: The benzodioxole moiety is then attached to the quinazoline core through a nucleophilic substitution reaction. This involves the reaction of 1,3-benzodioxole with a suitable quinazoline derivative under basic conditions.
Methoxylation: The final step involves the introduction of methoxy groups at the 6, 7, and 8 positions of the quinazoline ring. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinazoline ring to a dihydroquinazoline.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium ethoxide can replace methoxy groups with ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Ethoxy-substituted quinazoline derivatives.
Applications De Recherche Scientifique
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: This compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes like tyrosine kinases, which play a role in cell signaling and proliferation.
Receptor Binding: The compound can bind to certain receptors, blocking their activity and thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-6,7-dimethoxy-quinazoline: Similar structure but lacks one methoxy group.
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7-dimethoxy-quinazoline: Similar structure but with fewer methoxy groups.
Uniqueness
4-(1,3-Benzodioxol-5-ylmethoxy)-6,7,8-trimethoxy-quinazoline is unique due to the presence of three methoxy groups on the quinazoline ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C19H18N2O6 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-ylmethoxy)-6,7,8-trimethoxyquinazoline |
InChI |
InChI=1S/C19H18N2O6/c1-22-15-7-12-16(18(24-3)17(15)23-2)20-9-21-19(12)25-8-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3 |
Clé InChI |
PXMYKKBZBXLZHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C(=NC=N2)OCC3=CC4=C(C=C3)OCO4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12282642.png)
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12282643.png)

![1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12282663.png)


![tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12282676.png)
![Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)
